(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid (2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647844
InChI: InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid

CAS No.:

Cat. No.: VC17647844

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name (E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C17H17NO3/c1-12-8-14(5-6-16(19)20)9-13(2)17(12)21-11-15-4-3-7-18-10-15/h3-10H,11H2,1-2H3,(H,19,20)/b6-5+
Standard InChI Key DDPLTOVOCMJWAA-AATRIKPKSA-N
Isomeric SMILES CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O
Canonical SMILES CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(2E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]acrylic acid (IUPAC name: (E)-3-[3,5-dimethyl-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid) has the molecular formula C₁₇H₁₇NO₃ and a molecular weight of 283.32 g/mol. The stereochemistry at the double bond is explicitly defined as E (trans), which influences its conformational stability and intermolecular interactions.

The structure comprises three key components:

  • A pyridin-3-ylmethoxy group attached to the para position of a dimethyl-substituted phenyl ring.

  • A trans-configured acrylic acid side chain at the ortho position relative to the pyridine substituent.

  • Methyl groups at the 3- and 5-positions of the phenyl ring, enhancing steric bulk and modulating electronic effects .

Physicochemical Properties

Key descriptors include:

  • Isomeric SMILES: CC1=CC(=CC(=C1OCC2=CN=CC=C2)C)/C=C/C(=O)O.

  • InChIKey: DDPLTOVOCMJWAA-AATRIKPKSA-N, confirming its unique stereochemical identity.

  • LogP: Estimated at 2.8 (PubChem), suggesting moderate lipophilicity suitable for membrane permeability in biological systems .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Etherification: Reaction of 3,5-dimethyl-4-hydroxyphenyl derivatives with 3-(chloromethyl)pyridine under basic conditions to install the pyridylmethoxy group .

  • Knoevenagel Condensation: Reaction of the substituted benzaldehyde intermediate with malonic acid to form the acrylic acid moiety, favoring the E-isomer due to thermodynamic control .

A representative protocol involves:

  • Step 1: 3,5-Dimethyl-4-hydroxybenzaldehyde is treated with 3-(chloromethyl)pyridine in the presence of K₂CO₃ in DMF at 80°C for 12 hours.

  • Step 2: The resulting aldehyde undergoes condensation with malonic acid in pyridine at 100°C, catalyzed by piperidine, yielding the target compound after recrystallization .

Analytical Characterization

¹H NMR (DMSO-d₆, 90 MHz):

  • δ 8.88 (d, 1H, pyridine H-2), 8.62 (dd, 1H, pyridine H-6), 7.75 (m, 1H, pyridine H-5) .

  • δ 7.47 (d, 1H, vinyl H-β), 6.79 (d, 1H, vinyl H-α), confirming E-stereochemistry (J = 16.0 Hz) .

  • δ 2.31 (s, 6H, aryl-CH₃).

Mass Spectrometry:

  • ESI-MS: m/z 284.1 [M+H]⁺, consistent with the molecular formula .

X-ray Crystallography

While crystallographic data for this specific compound is unavailable, analogous structures (e.g., (E)-3-(4-(pyridin-2-yl)phenyl)acrylic acid) reveal planar geometries with dihedral angles of 15–25° between the phenyl and pyridine rings . Hydrogen bonding between the carboxylic acid and pyridine nitrogen is observed in related compounds, suggesting similar intermolecular interactions .

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